Chemical properties of Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate
Chemical properties of Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate
An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate, a key heterocyclic building block. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts and provide a narrative grounded in mechanistic causality and practical application. We will explore the molecule's synthesis, structural characteristics, and reactivity, with a focus on its strategic value in the synthesis of complex molecular architectures relevant to medicinal chemistry.
Strategic Importance in Chemical Synthesis
The benzofuran nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate is not an end-product itself but rather a highly versatile intermediate.[6] Its strategic importance lies in the orthogonal reactivity of its functional groups: the C2-ester and the C5-bromo substituent. This allows for selective, stepwise modifications, making it an ideal starting point for building libraries of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies.
Physicochemical and Structural Profile
The inherent properties of a molecule dictate its behavior in a reaction environment. The benzofuran core is an almost planar system, and its reactivity is modulated by the electronic contributions of its substituents.[7][8]
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C2-Ethyl Carboxylate: An electron-withdrawing group that deactivates the furan ring towards electrophilic attack but provides a handle for hydrolysis, reduction, or amidation.
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C4-Methyl Group: An electron-donating group that can influence the regioselectivity of reactions on the benzene ring.
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C5-Bromo Group: A key functional handle for modern cross-coupling chemistry, enabling the introduction of molecular diversity.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1192172-68-1 | [9] |
| Molecular Formula | C₁₂H₁₁BrO₃ | Inferred |
| Molecular Weight | 283.12 g/mol | Inferred |
| Appearance | White to off-white solid | [10] (analogue) |
| Melting Point | 60-62 °C (for non-methylated analogue) | [10] |
| Boiling Point | 328.3±22.0 °C (Predicted for non-methylated analogue) | [10] |
| Storage | 2-8°C | [10] (analogue) |
Synthesis Pathway: A Mechanistic Approach
The construction of the benzofuran ring is a cornerstone of heterocyclic chemistry. A common and reliable method involves the reaction of a substituted salicylaldehyde with an α-halo ester. The following protocol outlines a plausible synthesis for the title compound, starting from the logical precursor, 5-bromo-4-methylsalicylaldehyde.
Experimental Protocol: Synthesis of Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate
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Reactant Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-4-methylsalicylaldehyde (1.0 eq.) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or 2-butanone.[7][11]
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Causality Check: A polar aprotic solvent is chosen to dissolve the ionic intermediates and the base. Cesium carbonate is often preferred for its higher solubility and the "cesium effect," which can accelerate Sₙ2 reactions. An excess of a weaker base like K₂CO₃ is used to ensure complete deprotonation of the phenolic hydroxyl group.
-
-
Alkylation: To the stirred solution, add ethyl bromoacetate (1.1 - 2.0 eq.) dropwise at room temperature.[11]
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Causality Check: This is a classic Williamson ether synthesis, where the phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate to form an ether linkage. A slight excess of the alkylating agent ensures the reaction goes to completion.
-
-
Intramolecular Cyclization: After the initial alkylation (monitored by TLC), the reaction temperature is typically increased to induce an intramolecular condensation reaction, which forms the furan ring.
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Work-up and Purification: After completion, the reaction mixture is cooled, poured into ice water, and the resulting precipitate is collected by filtration. The crude solid is then washed with water and can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.[7][11]
Caption: Synthetic workflow for Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate.
Spectral Characterization
Structural elucidation relies on a combination of spectroscopic techniques. While the exact spectrum for the title compound is not publicly available, we can predict the key signals based on the known spectrum of its close analogue, Ethyl 5-bromobenzofuran-2-carboxylate, and the expected influence of the C4-methyl group.[11]
Table 2: Predicted Spectral Data
| Technique | Predicted Signals |
| ¹H NMR | δ (ppm): ~7.8-7.5 (2H, m, Ar-H), ~7.4 (1H, s, furan-H), 4.35 (2H, q, -OCH₂CH₃), 2.4 (3H, s, Ar-CH₃), 1.34 (3H, t, -OCH₂CH₃). The C4-methyl group will likely cause a slight upfield shift of the adjacent aromatic protons compared to the non-methylated analogue. |
| ¹³C NMR | δ (ppm): ~160 (C=O), ~155-110 (aromatic & furan carbons), ~61 (-OCH₂), ~20 (Ar-CH₃), ~14 (-CH₃). |
| MS (EI) | m/z: 282/284 (M⁺, M⁺+2, ~1:1 ratio characteristic of Bromine), fragments corresponding to loss of -OCH₂CH₃ and -COOCH₂CH₃. |
| IR | ν (cm⁻¹): ~1720 (C=O stretch, ester), ~1250 (C-O stretch, ester/ether), C-H stretches (aromatic/aliphatic), C-Br stretch. |
Chemical Reactivity: A Hub for Molecular Diversity
The true utility of this molecule is revealed through its reactivity. The distinct functional groups allow for a range of selective transformations.
A. Palladium-Catalyzed Cross-Coupling at the C5-Bromo Position
The C-Br bond is the premier site for introducing complexity. Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming C-C, C-N, and C-O bonds.[12][13][14] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[15]
Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.
Exemplary Protocol: Suzuki-Miyaura Coupling
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Setup: To a mixture of Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate (1.0 eq.), an arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) in a suitable solvent (e.g., DME, Toluene/EtOH/H₂O mixture), add an aqueous solution of a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq.).[12]
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Reaction: Degas the mixture thoroughly and heat under an inert atmosphere (N₂ or Ar) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the C5-arylated benzofuran derivative.
B. Transformations of the C2-Ester Group
The ester functionality is a gateway to other important chemical groups.
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Hydrolysis to Carboxylic Acid: Saponification using a base like NaOH or LiOH in a water/alcohol solvent mixture, followed by acidic workup, yields the corresponding carboxylic acid. This product can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, EDC).
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Reduction to Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent will reduce the ester to (5-bromo-4-methylbenzofuran-2-yl)methanol. This alcohol can be used in subsequent etherification or oxidation reactions.
Strategic Application in Drug Discovery
The derivatization potential of Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate makes it an invaluable scaffold for generating compound libraries. The ability to systematically modify the C2 and C5 positions allows for a thorough exploration of the chemical space around the benzofuran core.
Caption: Logic flow for library synthesis from the core scaffold.
This strategic approach enables medicinal chemists to fine-tune properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) by introducing a wide array of functional groups at these two key positions, accelerating the journey from a chemical scaffold to a potential drug candidate.
Conclusion
Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate is more than just a catalog chemical; it is a strategically designed building block for chemical innovation. Its value is rooted in the predictable and versatile reactivity of its constituent parts. By understanding the mechanistic principles behind its synthesis and derivatization, researchers in organic synthesis and drug development can leverage this compound to efficiently construct novel and complex molecules with significant potential for biological activity.
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Guo, S., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. [Link][12]
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